2-Bromo-3-fluoro-4-methylbenzoic acid
Overview
Description
The compound of interest, 2-Bromo-3-fluoro-4-methylbenzoic acid, is a halogenated aromatic compound that contains bromine, fluorine, and a methyl group attached to a benzoic acid core. This compound is structurally related to various other halogenated benzoic acids, which have been studied for their thermodynamic properties and potential applications in synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of halogenated aromatic compounds, such as 2-Bromo-3-fluoro-4-methylbenzoic acid, can be achieved through various methods. One approach is the halodeboronation of aryl boronic acids, as demonstrated in the facile synthesis of 2-bromo-3-fluorobenzonitrile, which is a related compound. This method involves the use of NaOMe-catalyzed bromodeboronation and has been shown to be scalable and generalizable to a series of aryl boronic acids, yielding aryl bromides and chlorides in good to excellent yields . Although the specific synthesis of 2-Bromo-3-fluoro-4-methylbenzoic acid is not detailed, the methodologies applied to similar compounds provide insight into potential synthetic routes.
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is crucial in determining their physical and chemical properties. X-ray diffraction studies have been used to analyze the structure-property relationships of these compounds. For instance, the crystal structure of 2-bromoacetoxybenzoic acid, a brominated analog of aspirin, reveals a close structural resemblance to aspirin with a twisted carboxylic acid moiety and a rotationally disordered bromine atom . These structural details can influence the reactivity and interactions of the compound.
Chemical Reactions Analysis
Halogenated benzoic acids serve as building blocks in various chemical reactions. For example, 2-Bromobenzoic acids have been used to construct spirobenzolactones and spirobenzolactams through a two-step parallel synthesis involving free radical reactions . Additionally, 2-alkynylbenzoic acids can undergo regioselective bromocyclization to form heterocyclic compounds . These reactions highlight the versatility of halogenated benzoic acids in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids are influenced by their molecular structure. The thermodynamics of sublimation, fusion, vaporization, and solubility have been studied for various isomeric bromo-methylbenzoic acids. The temperature dependence of vapor pressures and melting temperatures, as well as enthalpies of fusion and sublimation, were measured, providing valuable data for understanding the behavior of these compounds . Specific interactions, such as hydrogen bonding in the liquid and crystal phases, were quantified, and correlations between solubility, sublimation pressures, and enthalpies were developed . These findings are essential for assessing the water solubility of sparingly soluble drugs and can be extrapolated to understand the properties of 2-Bromo-3-fluoro-4-methylbenzoic acid.
Scientific Research Applications
Synthesis and Reactivity
2-Bromo-3-fluoro-4-methylbenzoic acid is primarily used in various organic synthesis processes due to its reactivity, especially involving halogenation and bromination. For instance, 2-bromo-3-methylbenzoic acid serves as an intermediate in the synthesis of more complex molecules, showcasing its utility in constructing organic frameworks with desired functionalities (Bunnett & Rauhut, 2003). Moreover, the differential reactivity of halomethylbenzoyl formates, including those with fluoro and bromo substituents, with benzoylformate decarboxylase, underlines the nuanced chemical behavior of these compounds, further signifying their importance in enzyme-mediated transformations (Reynolds et al., 1988).
Thermodynamic and Solubility Properties
The thermodynamic properties of halogenated benzoic acids, including those similar to 2-Bromo-3-fluoro-4-methylbenzoic acid, are critical in understanding their behavior in various environmental and material contexts. Studies focusing on the solubility, vapor pressures, and structure-property relationships of these compounds provide valuable insights into their potential applications and handling. For instance, the correlation between solubility and sublimation enthalpies aids in the estimation of water solubility of sparingly soluble drugs, indicating the broader implications of these compounds in pharmaceutical sciences (Zherikova et al., 2016; Zherikova & Verevkin, 2019).
Environmental Degradation Pathways
The degradation pathways of related aromatic compounds under methanogenic conditions also highlight the environmental significance of these molecules. Understanding how such compounds break down in anaerobic environments, as evidenced by the transformation of m-cresol into various metabolites, including fluorinated derivatives, sheds light on the fate of similar halogenated benzoic acids in natural and engineered ecosystems (Londry & Fedorak, 1993; Bisaillon et al., 1993).
Crystallographic Studies
Crystallographic investigations into benzoic acid derivatives, including those with halogen substitutions, provide foundational knowledge about their molecular structure, electronic configuration, and potential for forming supramolecular frameworks. These studies are instrumental in designing materials with specific properties and understanding the molecular basis of their function (Pramanik et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that its targets could be diverse depending on the specific context .
Mode of Action
The mode of action of 2-Bromo-3-fluoro-4-methylbenzoic acid is likely to involve interactions with its targets via covalent bonding. This is suggested by its structural similarity to other benzoic acid derivatives, which are known to interact with their targets through covalent bonds .
Biochemical Pathways
It’s worth noting that benzoic acid derivatives can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
For instance, some benzoic acid derivatives have been used in the synthesis of pharmaceuticals with various therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-fluoro-4-methylbenzoic acid. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, it should be stored in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents .
properties
IUPAC Name |
2-bromo-3-fluoro-4-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIFIYUUDWFSMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-4-methylbenzoic acid | |
CAS RN |
1427365-64-7 | |
Record name | 2-bromo-3-fluoro-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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